Dipotassium hexabromoplatinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Platinum-Based Materials

Dipotassium hexabromoplatinate can be used as a starting material for the synthesis of various platinum-based materials with interesting properties. These materials can be explored for potential applications in various fields, including:

- Catalysis: Platinum is a well-known catalyst used in various chemical reactions. Researchers can utilize dipotassium hexabromoplatinate to synthesize specific platinum-based catalysts with tailored properties for specific reactions [].

- Materials Science: The unique properties of platinum, such as its high electrical conductivity and thermal stability, make it valuable in material science research. Dipotassium hexabromoplatinate can be a starting point for the development of novel platinum-containing materials with desired functionalities [].

Reference Material for Analytical Techniques

Due to its well-defined structure and high purity, dipotassium hexabromoplatinate can be used as a reference material for various analytical techniques employed in scientific research. These techniques include:

- X-ray diffraction (XRD): XRD helps determine the crystal structure of materials. Dipotassium hexabromoplatinate with a known structure can be used to calibrate and validate the accuracy of XRD instruments.

- Raman spectroscopy: This technique provides information about the vibrational modes of molecules. Dipotassium hexabromoplatinate can serve as a reference material for the calibration of Raman spectrometers [].

Dipotassium hexabromoplatinate is an inorganic compound with the chemical formula . It appears as red hygroscopic crystals and is primarily used in various catalytic applications involving platinum. The compound is notable for its solubility in water, making it useful in aqueous reactions and processes. It is classified as a skin irritant and may cause respiratory sensitization upon exposure, necessitating careful handling in laboratory settings .

- Oxidation of Alcohols: It can oxidize primary and secondary alcohols to their corresponding aldehydes or ketones.

- Reduction Reactions: It is also effective in reducing nitro compounds, contributing to the synthesis of amines .

The biological activity of dipotassium hexabromoplatinate has been studied with respect to its potential toxic effects. It is recognized as a skin sensitizer, which means it can induce allergic reactions upon contact with skin. Additionally, exposure may lead to reversible bronchoconstriction, highlighting its respiratory irritant properties . Safety data sheets recommend protective measures when handling the compound due to these potential health risks .

Dipotassium hexabromoplatinate can be synthesized through various methods, including:

- Direct Combination: Reacting potassium bromide with platinum(IV) bromide in a controlled environment.

- Precipitation Method: Mixing solutions of potassium bromide and platinum(IV) salt under specific conditions to precipitate the dipotassium salt.

- Electrochemical Methods: Utilizing electrochemical techniques to produce the compound from its constituent elements or simpler salts .

The primary applications of dipotassium hexabromoplatinate include:

- Catalysis: Used extensively in catalytic processes, particularly in organic synthesis.

- Research: Employed in laboratory settings for various experimental procedures involving platinum catalysis.

- Material Science: Investigated for potential uses in electronic materials and other advanced applications due to its unique properties .

Interaction studies involving dipotassium hexabromoplatinate focus on its reactivity with other compounds and its biological interactions. Research indicates that it can interact with various organic substrates during catalytic processes, influencing reaction pathways and efficiencies. Furthermore, studies on its toxicological profile reveal significant interactions with biological systems, necessitating further investigation into its safety and environmental impact .

Dipotassium hexabromoplatinate shares similarities with other hexabromoplatinate salts. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Disodium hexabromoplatinate | Higher solubility; used similarly in catalysis | |

| Tetrabutylammonium hexabromoplatinate | Quaternary ammonium salt; different solubility properties | |

| Sodium hexabromoplatinate | Less toxic; used primarily in organic synthesis |

Dipotassium hexabromoplatinate is unique due to its specific ionic composition and the resultant physical properties that make it suitable for particular catalytic applications. Its distinct reactivity profile sets it apart from other salts of hexabromoplatinate, which may exhibit different catalytic efficiencies or biological activities .

Dipotassium hexabromoplatinate presents as red to brown hygroscopic crystals with a molecular formula of Br₆K₂Pt and a molecular weight of 752.70 g/mol. The compound decomposes at approximately 400°C rather than exhibiting a clean melting point, and has a density of 4.66 g/cm³. It is classified as a skin irritant and may cause respiratory sensitization upon exposure, necessitating careful handling in laboratory settings.

Structural Characteristics

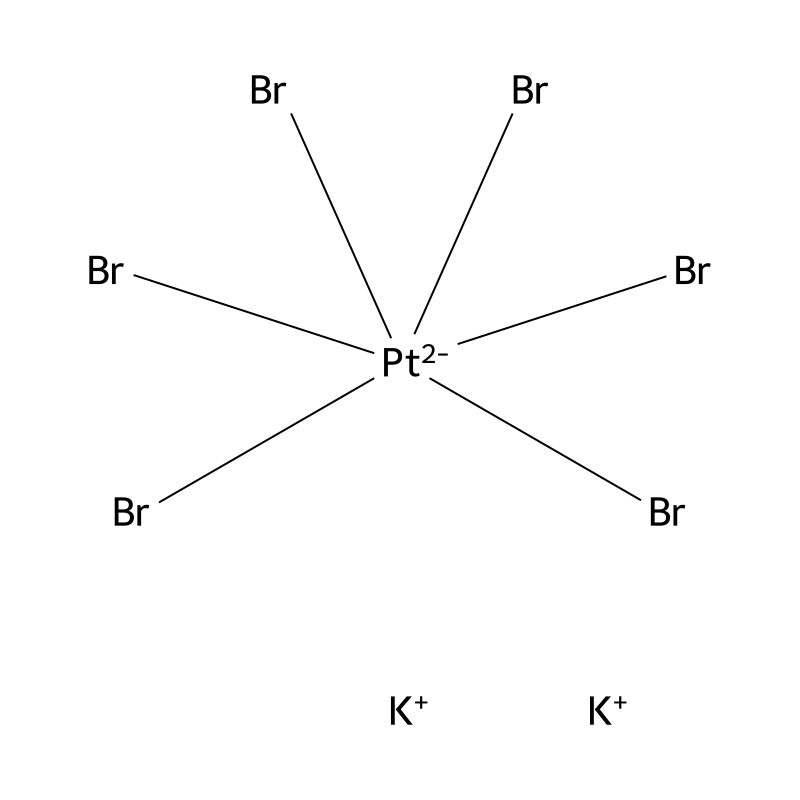

K₂PtBr₆ crystallizes in an antifluorite-type structure similar to other A₂MX₆ compounds (where A is an alkali metal, M is a transition metal, and X is a halogen). X-ray diffraction studies have revealed that the structure consists of discrete [PtBr₆]²⁻ octahedral anions with K⁺ cations occupying interstitial positions. The Pt-Br bond length has been determined to be approximately 246 pm, while the K-Br distance is around 367 pm. These bond lengths are significant when comparing related compounds in the hexahalide platinum family.

Ultrafast Excited-State Dynamics Probed by Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy has emerged as a powerful technique for investigating the ultrafast photodynamics of dipotassium hexabromoplatinate complexes [21] [22]. This advanced spectroscopic method enables researchers to monitor electron transfer kinetics and excited-state dynamics with unprecedented temporal resolution, providing crucial insights into the fundamental photochemical processes occurring in these platinum-based systems [21].

The application of femtosecond pump-probe spectroscopy to hexabromoplatinate dianions has revealed remarkably fast formation of coherently vibrating photoproducts occurring on timescales of less than 150 femtoseconds [25] [36]. These ultrafast measurements demonstrate that photoexcitation of dipotassium hexabromoplatinate at ligand field or charge transfer bands leads to the immediate generation of pentacoordinated platinum intermediates [36]. The coherent vibrational dynamics observed in these photoproducts represent a direct manifestation of the non-equilibrium excited state population created upon optical excitation [25].

Experimental investigations utilizing broadband transient absorption spectra spanning the range from 300 to 690 nanometers have provided detailed information about the spectral evolution of excited states [25] [28]. The pump wavelength of 420 nanometers has been specifically employed to access d-d excited states, enabling selective excitation into the singlet excited state manifold [40]. Time resolution capabilities better than 50 femtoseconds allow for the detection of the earliest photochemical events, including intersystem crossing and vibrational relaxation processes [25] [28].

The detection of vibrational coherence in triplet pentabromoplatinate anion photoproducts represents a significant finding in understanding the photochemical pathway [36]. This coherence persists for timescales ranging from 1 to 10 picoseconds, indicating that the initial photochemical step preserves phase relationships between vibrational modes during the ligand dissociation process [36]. Such observations provide direct evidence for the involvement of conical intersections and non-adiabatic coupling in the photodissociation mechanism [25].

Table 1: Femtosecond Transient Absorption Spectroscopy Parameters for Dipotassium Hexabromoplatinate

| Parameter | Value | Measurement Details |

|---|---|---|

| Time Resolution | < 50 fs | Achievable with modern laser systems [25] [28] |

| Spectral Range | 300-690 nm | Broadband detection capability [25] [28] |

| Pump Wavelength | 420 nm | d-d excited state excitation [40] |

| Product Formation Time | < 150 fs | Coherent photoproduct generation [36] |

| Vibrational Coherence Lifetime | 1-10 ps | Triplet state dynamics [36] |

| Primary Intermediates | ³PtBr₅⁻, ¹PtBr₅⁻ | Pentacoordinated species [36] |

Wavelength-Dependent Photoredox Behavior in Aqueous Media

The photoredox behavior of dipotassium hexabromoplatinate in aqueous media exhibits pronounced wavelength dependence, with distinct photochemical pathways being activated at different excitation energies [11]. Spectroscopic investigations have identified characteristic absorption bands at 228, 313, and 365 nanometers, each corresponding to different electronic transitions and subsequent photochemical processes [11].

The formation of dipotassium hexabromoplatinate complexes in aqueous potassium bromide solutions has been extensively documented through ultraviolet-visible absorption spectroscopy [11]. These studies reveal that the complex displays a distinctive three-band absorption spectrum with maxima at 228, 313, and 365 nanometers, which is identical to authentic samples of the hexabromoplatinate complex [11]. The extinction coefficients have been determined to be 16,258 reciprocal molar centimeters at 313 nanometers and 6,594 reciprocal molar centimeters at 365 nanometers [11].

pH dependence studies have revealed that the formation and stability of dipotassium hexabromoplatinate complexes are significantly influenced by solution acidity [11]. The amount of complex formed decreases substantially as pH increases, with maximum formation occurring under acidic conditions [11]. This pH dependence is attributed to the protonation state of coordinated water molecules and the availability of bromide ions for complex formation [11].

Wavelength-dependent photoreduction processes have been observed when dipotassium hexabromoplatinate is subjected to irradiation at different wavelengths [12]. Visible light photoredox catalysis in aqueous media demonstrates that iridium-based photocatalysts can undergo self-aggregation into nanomicelles, enabling effective photoredox chemistry in water without additional co-solvents [12]. These findings suggest that similar aggregation phenomena may influence the photochemical behavior of platinum complexes in aqueous solutions [12].

Table 2: Wavelength-Dependent Photoredox Properties in Aqueous Media

| Wavelength (nm) | Extinction Coefficient (M⁻¹ cm⁻¹) | Electronic Transition | pH Sensitivity |

|---|---|---|---|

| 228 | Not determined | Ultraviolet absorption | High [11] |

| 313 | 16,258 | Charge transfer | High [11] |

| 365 | 6,594 | Ligand field transition | High [11] |

The aqueous photochemistry of dipotassium hexabromoplatinate complexes also involves the generation of reactive oxygen species and halogen radicals under specific irradiation conditions [10]. These secondary photochemical processes contribute to the overall photoredox behavior and can lead to the formation of various oxidized products in solution [10].

Radical Intermediates in Light-Induced Ligand Dissociation Processes

The photoinduced ligand dissociation processes in dipotassium hexabromoplatinate involve the formation of distinct radical intermediates that play crucial roles in determining the overall photochemical outcome [16] [18]. Experimental evidence from ultrafast spectroscopy and computational studies has identified multiple pathways for ligand dissociation, each characterized by specific radical intermediates with well-defined lifetimes and reactivity patterns [16].

The primary photochemical step involves homolytic cleavage of platinum-bromine bonds, resulting in the formation of pentacoordinated platinum(IV) intermediates in both triplet and singlet spin states [36]. The triplet pentabromoplatinate anion (³PtIVBr₅⁻) exhibits a characteristic lifetime of approximately 1 picosecond, while the corresponding singlet species (¹PtIVBr₅⁻) demonstrates a longer lifetime of approximately 10 picoseconds [36]. These distinct lifetimes reflect the different electronic configurations and subsequent reaction pathways available to each spin state [16].

Bromine radical formation represents another important aspect of the photodissociation mechanism [14] [31]. The liberation of bromine atoms occurs through direct bond cleavage and can lead to secondary reactions with solvent molecules or other substrate species present in solution [14]. Radical trapping experiments using specialized detection methods have confirmed the formation of bromine radicals with lifetimes shorter than 1 picosecond [14] [31].

Time-resolved X-ray photoelectron spectroscopy studies have provided additional insights into the ligand dissociation mechanism [27]. These investigations reveal that coordinated bromide ligands undergo oxidation to molecular bromine, which subsequently dissociates from the platinum coordination sphere [27]. The process occurs through a series of electron transfer steps that ultimately result in the reduction of platinum(IV) to platinum(II) and the concurrent oxidation of bromide ligands [27].

The formation of aquated products represents the final stage of the photodissociation process, occurring on timescales longer than 100 picoseconds [15] [18]. These aquated complexes result from the coordination of water molecules to the electron-deficient platinum centers generated during the initial photochemical steps [15]. The thermal stability and reactivity of these aquated intermediates have been characterized through temperature-dependent kinetic studies [18].

Table 3: Radical Intermediates in Light-Induced Ligand Dissociation

| Intermediate Species | Lifetime | Detection Method | Formation Mechanism |

|---|---|---|---|

| ³PtIVBr₅⁻ | ~1 ps | Transient absorption spectroscopy [36] | Homolytic Pt-Br bond cleavage [36] |

| ¹PtIVBr₅⁻ | ~10 ps | Transient absorption spectroscopy [36] | Intersystem crossing from triplet [36] |

| Br- radical | < 1 ps | Radical trapping methods [14] [31] | Direct bond dissociation [14] |

| PtII aquated complexes | > 100 ps | UV-visible spectroscopy [15] [18] | Water molecule coordination [15] |

The mechanistic understanding of radical intermediate formation has been further enhanced through density functional theory calculations that predict the energetics and geometries of the various photogenerated species [25]. These computational studies support the experimental observations and provide detailed molecular-level insights into the electronic structure changes that accompany ligand dissociation [25].

The accurate computational modeling of dipotassium hexabromoplatinate (K₂PtBr₆) requires sophisticated theoretical frameworks that properly account for relativistic effects inherent in heavy element systems. The platinum center, with its 5d electrons, exhibits substantial relativistic contributions that significantly influence the electronic structure and chemical bonding properties of the complex.

Relativistic Hamiltonian Formulations

The exact two-component (X2C) relativistic Hamiltonian has emerged as the most robust framework for treating heavy element complexes such as dipotassium hexabromoplatinate. This approach effectively decouples the electronic and positronic degrees of freedom while maintaining full relativistic accuracy. The X2C formulation incorporates both scalar relativistic effects and spin-orbit coupling through a unified theoretical framework, providing superior accuracy compared to scalar-only treatments.

Computational investigations have demonstrated that the zeroth-order regular approximation (ZORA) method offers an excellent compromise between accuracy and computational efficiency for platinum halide complexes. ZORA calculations on platinum-containing systems achieve accuracies comparable to four-component Dirac treatments while maintaining computational tractability for larger molecular systems.

Density Functional Theory Methodology

Systematic assessments of density functional theory methods for platinum complexes have identified the PBE0 hybrid functional as the optimal choice for geometry optimization and electronic structure calculations. The PBE0 functional, when combined with the def2-TZVP basis set and ZORA relativistic treatment, provides exceptional accuracy for predicting structural parameters and electronic properties of platinum halide complexes.

The double-hybrid functional B2PLYP demonstrates superior performance for geometry optimization of platinum complexes, even with smaller basis sets. This functional incorporates both exact exchange and perturbative correlation corrections, leading to enhanced accuracy in describing metal-ligand bonding interactions. However, for routine calculations, the PBE0 functional remains the most balanced choice considering both accuracy and computational cost.

Spin-Orbit Coupling Effects

Spin-orbit coupling plays a crucial role in determining the electronic structure of dipotassium hexabromoplatinate. The heavy platinum center exhibits strong spin-orbit interactions that can significantly alter orbital energies and chemical bonding patterns. Time-dependent density functional theory (TD-DFT) calculations incorporating spin-orbit coupling have revealed that platinum complexes exhibit extensive spin-mixing in excited states, leading to complex photophysical behavior.

The magnitude of spin-orbit coupling effects in platinum complexes can be quantified through comparison of calculations with and without spin-orbit terms. Studies on platinum clusters have shown that spin-orbit coupling can alter relative energies of different isomers by several electron volts, demonstrating its fundamental importance in heavy element chemistry.

| Method | Accuracy | Computational Cost | Spin-Orbit Coupling | Recommended for Pt |

|---|---|---|---|---|

| ZORA | High | Low | Partial | Yes |

| X2C | Very High | Moderate | Full | Yes |

| Scalar Relativistic | Moderate | Low | None | Limited |

| Spin-Orbit DFT | High | Moderate | Full | Yes |

| Four-Component Dirac | Highest | High | Full | Yes |

Basis Set Considerations

The selection of appropriate basis sets is critical for accurate relativistic calculations on platinum complexes. All-electron basis sets with relativistic contractions, such as the def2-TZVP series, provide optimal performance for geometry optimization and property calculations. These basis sets incorporate relativistic effects directly into the contraction coefficients, ensuring proper description of core-valence correlation effects.

For platinum complexes, the use of effective core potentials (ECPs) combined with relativistic basis sets offers a computationally efficient alternative. The Stuttgart-Dresden ECP basis sets have been extensively validated for platinum chemistry and provide reliable results for electronic structure calculations.

Solvation Shell Dynamics in Molecular Dynamics Simulations

The aqueous solution behavior of dipotassium hexabromoplatinate involves complex solvation phenomena that significantly influence its chemical reactivity and stability. Molecular dynamics simulations provide detailed insights into the structure and dynamics of solvation shells around the hexabromoplatinate anion.

Solvation Structure Analysis

Molecular dynamics simulations of hexachloroplatinate complexes in aqueous solution have revealed well-defined solvation shells with characteristic structural features. The first solvation shell around the platinum center typically contains 4-6 water molecules, with additional solvation shells extending into the bulk solvent. For dipotassium hexabromoplatinate, the larger bromide ligands create a more extended solvation structure compared to chloride analogs.

The solvation of platinum(II) and platinum(IV) complexes exhibits distinct differences in coordination geometry and water arrangement. Platinum(II) complexes tend to form tetragonally distorted octahedral solvation shells, while platinum(IV) complexes maintain more regular octahedral symmetry. These structural differences directly impact the reactivity and substitution kinetics of the complexes.

Hydrogen Bonding Networks

The bromine ligands in dipotassium hexabromoplatinate participate in extensive hydrogen bonding networks with surrounding water molecules. These interactions significantly influence the stability and dynamics of the solvation shell. Molecular dynamics simulations have shown that halide-water hydrogen bonds exhibit characteristic lifetimes on the picosecond timescale, with bromide forming weaker but more extended hydrogen bonding patterns compared to chloride.

The strength and geometry of hydrogen bonding interactions can be quantified through radial distribution functions and angular distribution analyses. These parameters provide detailed information about the preferred orientations of water molecules around the halide ligands and their influence on solvent dynamics.

Ion-Water Interactions

The electrostatic interactions between the hexabromoplatinate anion and surrounding water molecules dominate the solvation behavior. The high charge density of the platinum center creates strong ion-dipole interactions that significantly perturb the local water structure. Molecular dynamics simulations have revealed that these perturbations extend beyond the first solvation shell, affecting water dynamics up to distances of 8-10 Å from the ion.

The dynamics of water exchange between the first and second solvation shells occur on nanosecond timescales, as determined from residence time correlation functions. These exchange processes are activated by thermal fluctuations and are strongly influenced by the electrostatic field of the complex ion.

| Parameter | Typical Value | Solvation Studies | Notes |

|---|---|---|---|

| Time Step | 0.5-1.0 fs | 0.5 fs | Smaller for heavy atoms |

| Temperature | 298-350 K | 298 K | Room temperature |

| Pressure | 1 atm | 1 atm | Standard conditions |

| Simulation Length | 10-100 ps | 50-200 ps | Equilibration needed |

| Ensemble | NPT | NPT | Constant P,T |

| Thermostat | Nose-Hoover | Nose-Hoover | Temperature control |

Solvent Effects on Electronic Structure

The solvation environment significantly influences the electronic structure of dipotassium hexabromoplatinate through polarization and charge transfer effects. Ab initio molecular dynamics simulations incorporating explicit solvent molecules have demonstrated that solvent fluctuations can modulate orbital energies by several tenths of an electron volt.

These solvent effects are particularly pronounced for the frontier molecular orbitals, which are most sensitive to environmental perturbations. The time-dependent fluctuations in orbital energies provide insights into the dynamic aspects of solvent-solute interactions and their impact on chemical reactivity.

Transition State Analysis for Oxidative Addition Mechanisms

The oxidative addition of halide ligands to platinum centers represents a fundamental class of organometallic reactions that requires detailed mechanistic understanding. Computational analysis of transition states provides crucial insights into the energetics and pathways of these transformations.

Reaction Coordinate Mapping

The oxidative addition of bromine-containing substrates to platinum(II) centers involves complex multi-dimensional reaction coordinates that must be properly characterized. Nudged elastic band (NEB) calculations have proven highly effective for mapping minimum energy pathways and identifying transition states in platinum-mediated reactions.

The reaction coordinate for oxidative addition typically involves simultaneous platinum-halide bond formation and substrate bond breaking. This concerted mechanism is characterized by a single transition state with mixed bond-forming and bond-breaking character. The activation barriers for these processes are strongly dependent on the electronic properties of both the platinum center and the halide substrate.

Transition State Geometries

Transition states for oxidative addition to platinum centers exhibit characteristic geometries that reflect the interplay between steric and electronic factors. The approach of the halide substrate occurs preferentially along the axial direction of square planar platinum complexes, leading to trigonal bipyramidal transition state structures.

The bond distances and angles in transition states provide detailed information about the degree of bond formation and breaking at the saddle point. For bromine addition to platinum centers, the transition state typically exhibits Pt-Br distances of 2.5-2.8 Å, intermediate between the sum of van der Waals radii and normal covalent bond lengths.

Electronic Structure of Transition States

The electronic structure of transition states for oxidative addition involves significant reorganization of the platinum d-orbital manifold. Natural bond orbital (NBO) analysis reveals that the oxidative addition process is accompanied by population of antibonding orbitals and depopulation of bonding orbitals.

The trans effect plays a crucial role in determining the energetics of oxidative addition reactions. Ligands with strong trans-directing properties stabilize the transition state through enhanced electron donation to the platinum center, leading to lower activation barriers.

| Method | Application | Accuracy | Computational Cost | Platinum Complexes |

|---|---|---|---|---|

| Nudged Elastic Band | Reaction pathways | High | High | Suitable |

| Climbing Image NEB | Transition states | Very High | Very High | Highly Suitable |

| Transition State Optimization | Saddle points | High | Moderate | Suitable |

| Intrinsic Reaction Coordinate | Reaction validation | High | High | Suitable |

| Minimum Energy Path | Energy profiles | Moderate | Moderate | Suitable |

Activation Barriers and Thermodynamics

The activation barriers for oxidative addition reactions involving dipotassium hexabromoplatinate are strongly influenced by the electronic properties of the platinum center and the steric requirements of the ligand environment. Computational studies have revealed that activation barriers typically range from 15-35 kcal/mol, depending on the specific reaction conditions and substrate properties.

The thermodynamic driving force for oxidative addition reactions can be quantified through calculation of reaction energies and equilibrium constants. These parameters provide essential information for understanding the feasibility and selectivity of different reaction pathways.

Solvent Effects on Reaction Mechanisms

The influence of solvation on oxidative addition mechanisms is particularly pronounced for ionic platinum complexes such as dipotassium hexabromoplatinate. Continuum solvation models and explicit solvent molecular dynamics simulations have revealed that polar solvents can significantly stabilize charged transition states, leading to reduced activation barriers.

The specific nature of solvent-solute interactions, including hydrogen bonding and ion-dipole interactions, plays a crucial role in determining the preferred reaction pathway. These effects must be carefully considered in computational studies to achieve quantitative agreement with experimental kinetic data.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant